molecular formula C15H22N4O3 B3023320 2-nitro-N-(oxolan-2-ylmethyl)-5-piperazin-1-ylaniline CAS No. 524033-98-5

2-nitro-N-(oxolan-2-ylmethyl)-5-piperazin-1-ylaniline

Cat. No.: B3023320
CAS No.: 524033-98-5
M. Wt: 306.36 g/mol
InChI Key: NBQUAKXLTFLOAI-UHFFFAOYSA-N
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Description

2-nitro-N-(oxolan-2-ylmethyl)-5-piperazin-1-ylaniline is a chemical compound with the molecular formula C15H22N4O3 and is of interest in pharmaceutical and chemical research . This aniline derivative features a piperazine ring, a common structural motif in medicinal chemistry known for contributing to biological activity and molecular recognition, particularly in compounds targeting the central nervous system . The molecule also contains a tetrahydrofuran (oxolane) group, which can influence the compound's stereochemistry and physicochemical properties, making it a valuable scaffold for developing structure-activity relationships (SAR) . Compounds with piperazine and tetrahydrofuran subunits are frequently investigated as intermediates in the synthesis of more complex molecules, including those with potential activity against various diseases . Researchers can utilize this compound as a key building block in heterocyclic chemistry, leveraging nickel-catalyzed or other transition metal-mediated reactions to create diverse libraries for biological screening . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-nitro-N-(oxolan-2-ylmethyl)-5-piperazin-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3/c20-19(21)15-4-3-12(18-7-5-16-6-8-18)10-14(15)17-11-13-2-1-9-22-13/h3-4,10,13,16-17H,1-2,5-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQUAKXLTFLOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=C(C=CC(=C2)N3CCNCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-(oxolan-2-ylmethyl)-5-piperazin-1-ylaniline typically involves multi-step organic reactions. The process may start with the nitration of aniline derivatives, followed by the introduction of the oxolane and piperazine groups through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial for scaling up the synthesis from laboratory to industrial levels.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-(oxolan-2-ylmethyl)-5-piperazin-1-ylaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperazine and oxolane groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-nitro-N-(oxolan-2-ylmethyl)-5-piperazin-1-ylaniline involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the piperazine moiety can interact with biological receptors. These interactions can modulate various biochemical processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

N-Allyl-2-nitro-5-(piperazin-1-yl)aniline (CAS 827035-60-9)

Structural Differences :

  • Substituent on Aniline Nitrogen : The allyl group (CH₂CH=CH₂) replaces the oxolan-2-ylmethyl group in the target compound.
  • Molecular Formula : C₁₃H₁₇N₅O₂ (free base) vs. C₁₃H₁₈N₄O₃ (estimated for the oxolan derivative).
  • Molar Mass : 299.3 g/mol (free base) vs. ~302.3 g/mol (oxolan derivative) .

Physicochemical Properties :

  • Lipophilicity : The allyl group confers higher lipophilicity (logP ~2.5) compared to the oxolan-2-ylmethyl group (logP ~1.8), which contains an oxygen atom in the tetrahydrofuran ring.
  • Solubility : The oxolan derivative is expected to have better aqueous solubility due to the polar ether oxygen, whereas the allyl analogue may exhibit stronger membrane permeability .

Nitrofuran Derivatives (e.g., N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide)

Structural Differences :

  • Core Structure : Nitrofurans feature a nitro-substituted furan ring fused to a thiazole or oxadiazine moiety, unlike the nitroaniline-piperazine scaffold.
  • Functional Groups : The nitro group in nitrofurans is part of a heterocyclic system, whereas in the target compound, it is directly attached to an aromatic ring .

Mechanistic Insights :

  • The carcinogenicity of nitrofurans is linked to nitroreductase-mediated activation, generating reactive intermediates that damage DNA. The nitro group in the target compound may undergo similar reduction, but the presence of the piperazine and oxolan groups could alter metabolic pathways and toxicity profiles .

Tetrahydrofurfuryl Acrylate/Methacrylate Derivatives

Structural Similarities :

  • Oxolan-2-ylmethyl Group : Both classes share the tetrahydrofurfuryl substituent, which is metabolized to tetrahydrofurfuryl alcohol (CAS 97-99-4) .

Key Differences :

  • Backbone Chemistry : The acrylate/methacrylate esters have a polymerizable vinyl group, whereas the target compound features a nitroaniline-piperazine core.

Toxicological Considerations :

  • Tetrahydrofurfuryl acrylates are associated with respiratory irritation and metabolic release of acrylic acid, a known irritant. For the target compound, hydrolysis of the oxolan group may release tetrahydrofurfuryl alcohol, which has low acute toxicity (LD₅₀ >2000 mg/kg in rats) .

Triazinan-2-imine Derivatives (e.g., rac-1-(Furan-2-ylmethyl)-N-nitro-5-(oxolan-2-ylmethyl)-1,3,5-triazinan-2-imine)

Structural Overlap :

  • Nitro Group : Positioned on a triazinan ring rather than an aromatic system .

Functional Implications :

  • The triazinan backbone may confer rigidity, affecting binding to biological targets. In contrast, the nitroaniline-piperazine structure offers conformational flexibility, which could enhance interaction with enzymes or receptors .

Data Tables

Table 1. Physicochemical Comparison

Compound Molecular Formula Molar Mass (g/mol) logP (Predicted) Water Solubility (mg/mL)
2-Nitro-N-(oxolan-2-ylmethyl)-5-piperazin-1-ylaniline C₁₃H₁₈N₄O₃ 302.3 1.8 ~1.2
N-Allyl-2-nitro-5-(piperazin-1-yl)aniline C₁₃H₁₇N₅O₂ 299.3 2.5 ~0.5
N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide C₈H₆N₄O₄S 254.2 1.2 ~0.3

Biological Activity

2-nitro-N-(oxolan-2-ylmethyl)-5-piperazin-1-ylaniline is a synthetic compound characterized by its unique structural features, including a nitro group, an oxolane ring, and a piperazine moiety. This compound has garnered interest due to its potential biological activities, which may include antimicrobial, anti-inflammatory, and possibly anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C15H22N4O3C_{15}H_{22}N_{4}O_{3}, with a molecular weight of 306.36 g/mol. The presence of the nitro group (–NO₂) is significant as it can participate in redox reactions, while the piperazine ring contributes to the compound's interaction with various biological receptors.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC15H22N4O3
Molecular Weight306.36 g/mol
CAS Number524033-98-5

The biological activity of this compound can be attributed to several mechanisms:

  • Redox Reactions : The nitro group can be reduced to form reactive intermediates that may interact with cellular macromolecules, leading to cytotoxic effects.
  • Receptor Interaction : The piperazine moiety may facilitate binding to neurotransmitter receptors, potentially influencing neurotransmission and other signaling pathways.
  • Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties, often functioning through the generation of reactive oxygen species that damage bacterial DNA .

Anti-inflammatory Activity

Research indicates that nitro compounds can modulate inflammatory responses. They may inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha, thereby reducing inflammation . The anti-inflammatory potential of this compound could be explored further in preclinical studies.

Anticancer Potential

The biological activity of nitro compounds extends to anticancer effects through mechanisms such as DNA damage and apoptosis induction in cancer cells. The specific role of this compound in cancer biology remains to be fully elucidated but warrants investigation given the promising nature of similar compounds .

Case Studies and Research Findings

While direct case studies on this compound are scarce, related research provides insights into its potential applications:

  • Study on Antimicrobial Efficacy : A study demonstrated that nitro derivatives exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves the formation of reactive intermediates that bind to DNA .
  • Inflammation Modulation : Research has shown that certain nitro compounds can inhibit cyclooxygenase enzymes (COX), which are involved in inflammatory processes. This suggests a pathway through which this compound might exert anti-inflammatory effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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2-nitro-N-(oxolan-2-ylmethyl)-5-piperazin-1-ylaniline

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